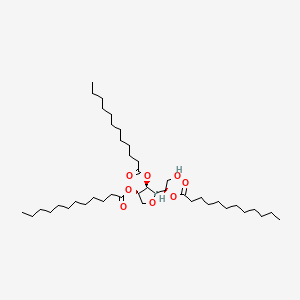
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide involves multiple steps. The initial step typically includes the reaction of 3-(dimethylamino)propylamine with a suitable carbonyl compound to form an intermediate. This intermediate is then reacted with pentane-1,5-diyl distearamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study molecular interactions and pathways. In medicine, the compound is investigated for its potential therapeutic applications, including drug delivery and targeting specific cellular processes. In industry, it is utilized in the development of advanced materials and chemical processes .
Wirkmechanismus
The mechanism of action of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide include other amide-based compounds with similar structural features. Examples include N,N’-bis(3-(dimethylamino)propyl)urea and N,N’-bis(3-(dimethylamino)propyl)carbodiimide .
Uniqueness: What sets N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide apart from similar compounds is its specific combination of functional groups and molecular structure. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable tool in various scientific research applications .
Eigenschaften
CAS-Nummer |
73067-77-3 |
|---|---|
Molekularformel |
C47H94N4O3 |
Molekulargewicht |
763.3 g/mol |
IUPAC-Name |
N-[6-[3-(dimethylamino)propylamino]-5-(octadecanoylamino)-6-oxohexyl]octadecanamide |
InChI |
InChI=1S/C47H94N4O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45(52)48-41-36-35-38-44(47(54)49-42-37-43-51(3)4)50-46(53)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h44H,5-43H2,1-4H3,(H,48,52)(H,49,54)(H,50,53) |
InChI-Schlüssel |
OVMIRNFSXFBJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


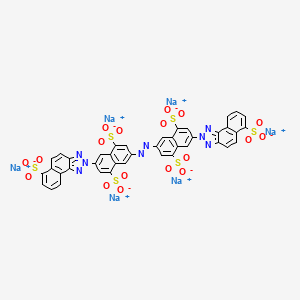
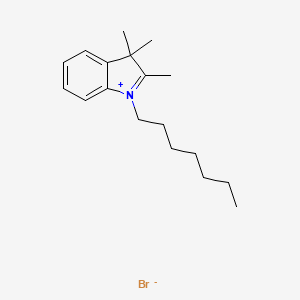

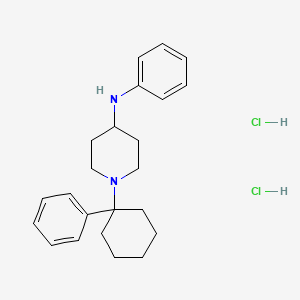
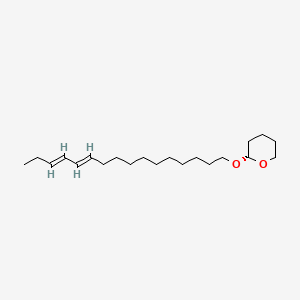
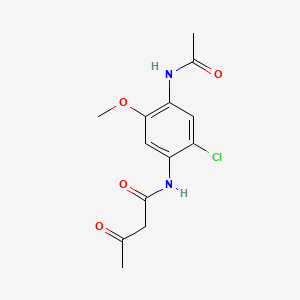
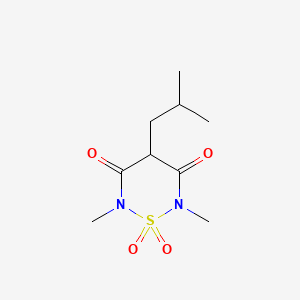
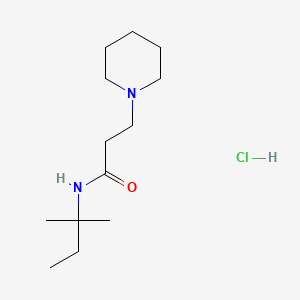
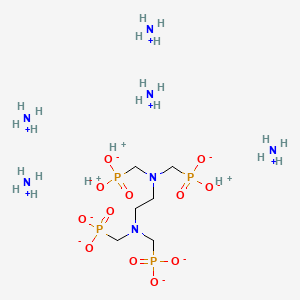

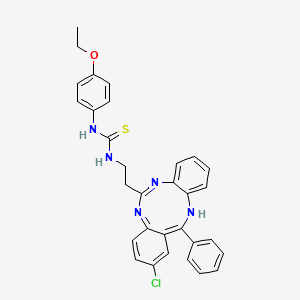
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)
